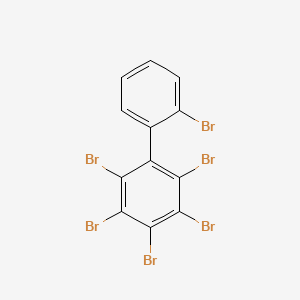
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2-chlorophenyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2-chlorophenyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the triazole family, known for its versatile chemical properties and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2-chlorophenyl)-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-chlorobenzaldehyde in the presence of a catalytic amount of piperidine in refluxing ethanol . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired triazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2-chlorophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
作用機序
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2-chlorophenyl)-3-methyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as PARP-1 and EGFR, leading to apoptosis in cancer cells . The compound binds to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: Known for its antimicrobial and antifungal properties.
1,2,3-Triazole: Exhibits similar biological activities but with different potency and selectivity.
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: Another heterocyclic compound with promising anticancer activities.
Uniqueness
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2-chlorophenyl)-3-methyl- stands out due to its dual inhibition of PARP-1 and EGFR, making it a potent candidate for anticancer therapy . Its unique structure allows for specific interactions with these molecular targets, enhancing its therapeutic potential.
特性
CAS番号 |
71347-53-0 |
|---|---|
分子式 |
C11H8ClN5 |
分子量 |
245.67 g/mol |
IUPAC名 |
7-(2-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C11H8ClN5/c1-7-15-16-11-14-10(6-13-17(7)11)8-4-2-3-5-9(8)12/h2-6H,1H3 |
InChIキー |
UCZAKWKTMHRJRB-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1N=CC(=N2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


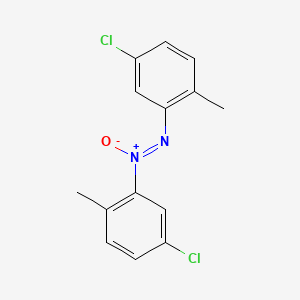
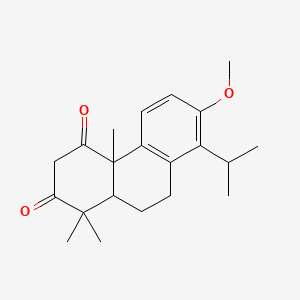

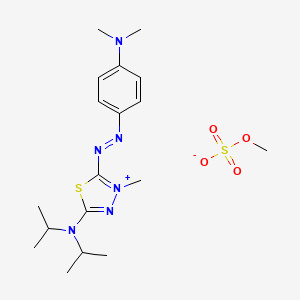

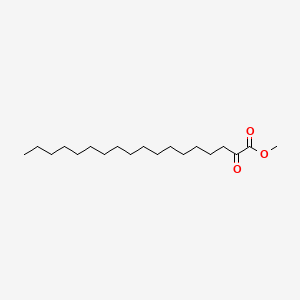
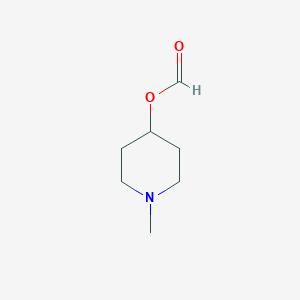



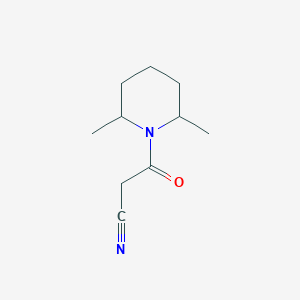

![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)
